molecular formula C10H11NO3 B2569030 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 161176-99-4

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2569030
CAS No.: 161176-99-4
M. Wt: 193.202
InChI Key: SELSMKTXYUHOMK-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that features a benzoxazine ring fused with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethylene carbonate, which results in the formation of the benzoxazine ring. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 2-(2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one, while substitution reactions can produce a variety of substituted benzoxazines.

Scientific Research Applications

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The benzoxazine ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-5-9-10(13)11-7-3-1-2-4-8(7)14-9/h1-4,9,12H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELSMKTXYUHOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.18 g of 2-aminophenol and 1.1 equivalents of 2-bromo-γ-butyrolactone are mixed in 25 ml of DMF with 4 g of potassium carbonate. After 6 hours, it is heated to 75° C., poured onto water, extracted with ethyl acetate, the organic phase is dried with sodium sulfate and concentrated by evaporation. 40% yield results.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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